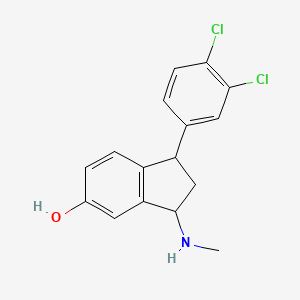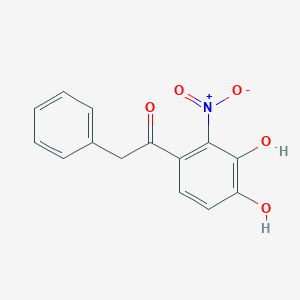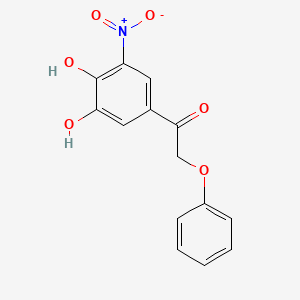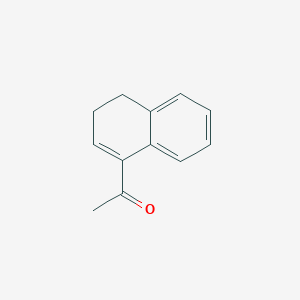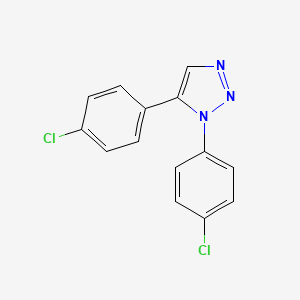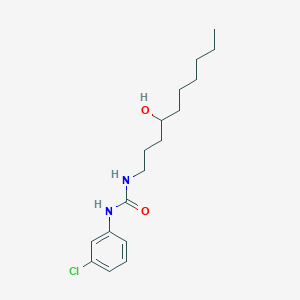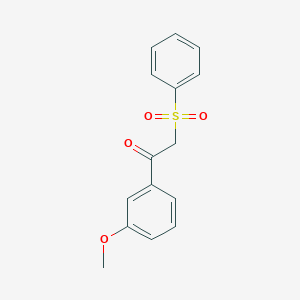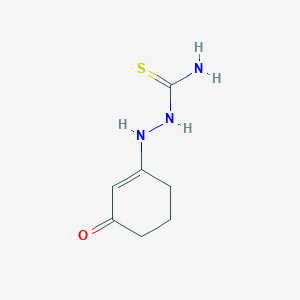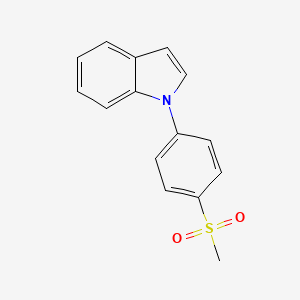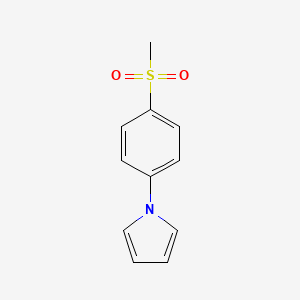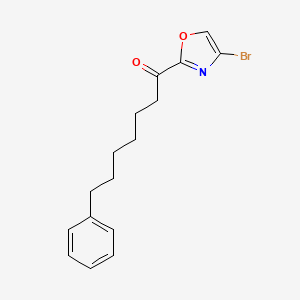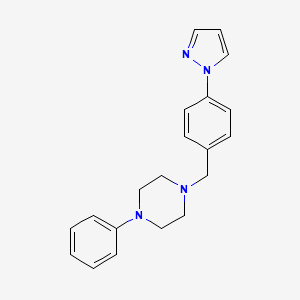
1-(4-(1H-pyrazol-1-yl)benzyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1H-pyrazol-1-yl)benzyl)-4-phenylpiperazine is a heterocyclic compound that features a pyrazole ring attached to a benzyl group, which is further connected to a phenylpiperazine moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(4-(1H-Pyrazol-1-yl)benzyl)-4-phenylpiperazin beinhaltet in der Regel mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Reaktion von 1H-Pyrazol mit Benzylchlorid zur Bildung von 1-(4-(1H-Pyrazol-1-yl)benzyl)chlorid, das dann unter basischen Bedingungen mit 4-Phenylpiperazin umgesetzt wird, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört der Einsatz von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(4-(1H-Pyrazol-1-yl)benzyl)-4-phenylpiperazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Benzyl- und Piperazin-Einheiten.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
1-(4-(1H-Pyrazol-1-yl)benzyl)-4-phenylpiperazin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Ligand in biochemischen Assays untersucht.
Medizin: Wird auf sein Potenzial für therapeutische Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1-(4-(1H-Pyrazol-1-yl)benzyl)-4-phenylpiperazin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. So kann sie beispielsweise bestimmte Enzyme in Entzündungspfaden hemmen und dadurch entzündungshemmende Wirkungen entfalten. Die genauen molekularen Pfade hängen von der jeweiligen Anwendung und dem Ziel ab .
Ähnliche Verbindungen:
- 1-(4-(1H-Pyrazol-1-yl)benzyl)-4-methylpiperazin
- 1-(4-(1H-Pyrazol-1-yl)benzyl)-4-ethylpiperazin
- 1-(4-(1H-Pyrazol-1-yl)benzyl)-4-isopropylpiperazin
Einzigartigkeit: 1-(4-(1H-Pyrazol-1-yl)benzyl)-4-phenylpiperazin ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die ihm besondere physikalisch-chemische Eigenschaften und biologische Aktivitäten verleiht. Das Vorhandensein der Phenylgruppe in der Piperazin-Einheit erhöht ihre Lipophilie und ihr Potenzial für Wechselwirkungen mit hydrophoben Taschen in biologischen Zielstrukturen .
Wirkmechanismus
The mechanism of action of 1-(4-(1H-pyrazol-1-yl)benzyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-(1H-pyrazol-1-yl)benzyl)-4-methylpiperazine
- 1-(4-(1H-pyrazol-1-yl)benzyl)-4-ethylpiperazine
- 1-(4-(1H-pyrazol-1-yl)benzyl)-4-isopropylpiperazine
Uniqueness: 1-(4-(1H-pyrazol-1-yl)benzyl)-4-phenylpiperazine is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. The presence of the phenyl group in the piperazine moiety enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Eigenschaften
CAS-Nummer |
896717-74-1 |
|---|---|
Molekularformel |
C20H22N4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-phenyl-4-[(4-pyrazol-1-ylphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H22N4/c1-2-5-19(6-3-1)23-15-13-22(14-16-23)17-18-7-9-20(10-8-18)24-12-4-11-21-24/h1-12H,13-17H2 |
InChI-Schlüssel |
PKQSDHHTBMYENT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N3C=CC=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


